molecular formula C6H14O B15289596 3,3-Dimethyl-2-butanol-d3

3,3-Dimethyl-2-butanol-d3

Cat. No.: B15289596
M. Wt: 105.19 g/mol
InChI Key: DFOXKPDFWGNLJU-FIBGUPNXSA-N
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Description

It is a secondary alcohol with the molecular formula C6H14O and a molecular weight of 102.17 g/mol . This compound is used in various scientific research applications due to its unique properties and structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethyl-2-butanol-d3 can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent such as neopentyl magnesium iodide is reacted with an appropriate carbonyl compound . Another method involves the dehydration of 3,3-Dimethyl-2-butanol using strong acids like sulfuric acid or phosphoric acid under elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-butanol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Cyclic microwave heating techniques.

    Substitution: Aryl iodides and 4-pyrrolidinopyridine ligand via Cu-catalyzed Ullmann reaction.

    Dehydration: Strong acids like sulfuric acid or phosphoric acid under heat.

Major Products

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-butanol-d3 involves its interaction with molecular targets and pathways. For example, during dehydration, the initially formed secondary carbocation undergoes rearrangement to produce a more stable tertiary carbocation, which then leads to the formation of alkenes . This process involves protonation, carbocation formation, and elimination steps.

Comparison with Similar Compounds

3,3-Dimethyl-2-butanol-d3 can be compared with other similar compounds such as:

  • tert-Butyl methyl carbinol
  • Pinacoline alcohol
  • Pinacolyl alcohol
  • 2,2-Dimethyl-3-butanol

These compounds share similar structures but may differ in their reactivity and applications. For instance, this compound is unique due to its deuterated form, which makes it useful in specific research applications where isotopic labeling is required .

Properties

Molecular Formula

C6H14O

Molecular Weight

105.19 g/mol

IUPAC Name

1,1,1-trideuterio-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/i1D3

InChI Key

DFOXKPDFWGNLJU-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(C)(C)C)O

Canonical SMILES

CC(C(C)(C)C)O

Origin of Product

United States

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